molecular formula C14H15ClN2O2 B11108990 1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone CAS No. 489416-41-3

1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone

Cat. No.: B11108990
CAS No.: 489416-41-3
M. Wt: 278.73 g/mol
InChI Key: ULPJMEIMKJVODV-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the chlorophenyl group and the oxa-diazaspiro moiety makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone typically involves the reaction of chalcones with hydrazine hydrate under specific conditions. The reaction is often catalyzed by metal catalysts or other reagents to facilitate the formation of the spiro compound. For instance, chalcones can be reacted with hydrazine hydrate in the presence of a catalyst like vitamin B1 to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as eco-friendly solvents and catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

489416-41-3

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone

InChI

InChI=1S/C14H15ClN2O2/c1-10(18)17-14(8-2-3-9-14)19-13(16-17)11-4-6-12(15)7-5-11/h4-7H,2-3,8-9H2,1H3

InChI Key

ULPJMEIMKJVODV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=C(C=C3)Cl

solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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